molecular formula C23H16N4O3 B2501318 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477493-50-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2501318
CAS No.: 477493-50-8
M. Wt: 396.406
InChI Key: VXRFJHLESMKAMA-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a benzimidazole core linked via a phenyl group to an acetamide moiety substituted with a 1,3-dioxoisoindolin-2-yl group. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRFJHLESMKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phthalimide derivative through an acylation reaction. The reaction conditions often require the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the acetamide or benzimidazole moieties. Key examples include:

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
  • Structure : Features a benzimidazole-thioacetamide group and a 2,4-dinitrophenyl substituent.
  • Activity : Exhibits antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions with biological targets .
  • Comparison : The thioether linkage in W1 may confer greater flexibility but lower metabolic stability than the dioxoisoindolin group in the target compound.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)
  • Structure : Contains a triazole-nitrophenyl substituent instead of dioxoisoindolin.
  • Activity: Demonstrates potent quorum sensing inhibition (68.23% at 250 µM) in Pseudomonas aeruginosa due to nitro group-mediated electron-deficient interactions with LasR receptors .
N-(4-(3-(5-Bromo-1H-indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide (7d)
  • Structure : Incorporates a thio-linked indole-acryloyl group and methoxy-substituted benzimidazole.
  • Activity : Shows antimicrobial activity against E. coli (MTCC-723) due to the indole moiety’s membrane-disrupting effects .
  • Comparison : The dioxoisoindolin group in the target compound may reduce steric hindrance compared to the bulky indole-acryloyl group in 7d.

Physicochemical and Pharmacokinetic Properties

  • Rotatable Bonds : The target compound has 6 rotatable bonds, aligning with the optimal threshold (≤10) for bioavailability, similar to 6p (7 rotatable bonds) .
  • Solubility : The dioxoisoindolin group’s electron-withdrawing nature may enhance aqueous solubility relative to lipophilic triazole or thioether analogs.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The benzo[d]imidazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzo[d]imidazole and isoindoline derivatives. The synthetic pathways generally utilize various coupling reactions and functional group transformations to achieve the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing benzo[d]imidazole derivatives. For instance, a related series of benzo[d]imidazole compounds demonstrated significant inhibition against human cancer cell lines, with some derivatives showing GI50 values in the low micromolar range (0.16 to 3.6 μM) .

Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the inhibition of DNA topoisomerases, particularly human topoisomerase I (Hu Topo I). This enzyme plays a crucial role in DNA replication and transcription; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

CompoundGI50 (μM)Target EnzymeEffect
12b 0.16Hu Topo IInhibits DNA relaxation
11a 0.50Hu Topo IInduces G2/M arrest
12a 3.60Hu Topo IInduces apoptosis

Antibacterial and Antifungal Activity

Compounds with benzo[d]imidazole structures have also been evaluated for their antibacterial and antifungal activities. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death .

Case Studies

  • Study on Anticancer Activity:
    A study evaluated a series of benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds such as 12b were found to exhibit potent growth inhibition comparable to established chemotherapeutics like camptothecin .
  • Mechanistic Insights:
    Flow cytometry analyses indicated that treatment with specific benzo[d]imidazole derivatives led to significant G2/M phase arrest in cancer cells, suggesting that these compounds interfere with the cell cycle and induce DNA damage responses .

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